Structural Differentiation of Triornicin: Unique Acylation Pattern Compared to Desferricoprogen
Triornicin's primary structural differentiation from the closely related siderophore desferricoprogen, which is also produced by Epicoccum purpurascens, is well-defined [1]. Comparative NMR spectroscopy reveals that Triornicin features a specific substitution: an acetyl group (C₂H₃O) replaces an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety (C₆H₉O₂) found in desferricoprogen [2]. This substitution results in a lower molecular weight (698.76 g/mol) for Triornicin compared to its desferricoprogen analog [3]. This precise modification is not a generic feature of the siderophore class but is a unique chemical identifier for Triornicin, confirming its distinct molecular identity.
| Evidence Dimension | Molecular Structure and Mass |
|---|---|
| Target Compound Data | Triornicin: Molecular formula C₃₁H₅₀N₆O₁₂, molecular weight 698.76 g/mol. Contains an acetyl group. |
| Comparator Or Baseline | Desferricoprogen: Contains an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety in place of the acetyl group. |
| Quantified Difference | Mass difference attributable to the replacement of (E)-5-hydroxy-3-methyl-2-pentenoyl (C₆H₉O₂, ~113 Da) with acetyl (C₂H₃O, ~43 Da). Exact mass difference of ~70 Da. |
| Conditions | ¹H and ¹³C NMR spectroscopic analysis of purified compounds. |
Why This Matters
This specific structural difference validates the identity of the compound being procured and ensures that research findings are attributable to Triornicin and not a structurally similar, but chemically distinct, analog.
- [1] Frederick CB, Bentley MD, Shive W. Structure of triornicin, a new siderophore. Biochemistry. 1981 Apr 28;20(9):2436-8. View Source
- [2] Frederick CB, Bentley MD, Shive W. Structure of triornicin, a new siderophore. Biochemistry. 1981 Apr 28;20(9):2436-8. View Source
- [3] National Library of Medicine. triornicin MeSH Supplementary Concept Data 2024. View Source
